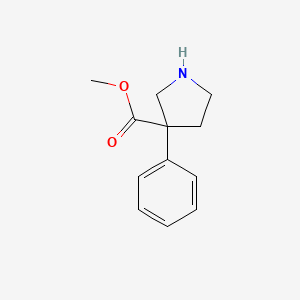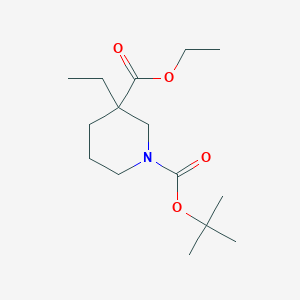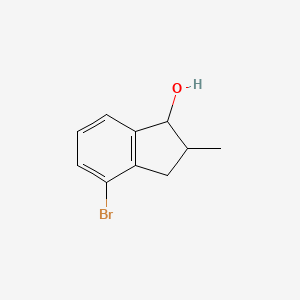
3-Ethyl-1-(oxan-4-yl)urea
Vue d'ensemble
Description
Molecular Structure Analysis
The 3-Ethyl-1-(oxan-4-yl)urea molecule contains a total of 28 bonds. There are 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 urea (-thio) derivative, and 1 ether (aliphatic) . It contains 16 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Applications De Recherche Scientifique
Inhibition of Soluble Epoxide Hydrolase
3-Ethyl-1-(oxan-4-yl)urea has been identified as a potent inhibitor of soluble human epoxide hydrolase (sEH) . sEH is a promising target for the treatment of conditions such as hypertension, inflammation, and pain syndromes. By inhibiting sEH, this compound could potentially be used to develop new therapeutic agents for these conditions.
Antiviral Agent Against RNA Viruses
The structural analogs of 3-Ethyl-1-(oxan-4-yl)urea, particularly 1,3-disubstituted ureas, have been studied as RNA virus replication inhibitors . These compounds have shown potential as antiviral agents against various RNA viruses, including SARS-CoV and HIV-1, by decelerating replication rates significantly.
Pharmaceutical Compound Synthesis
Ureas are versatile building blocks in medicinal chemistry, and 3-Ethyl-1-(oxan-4-yl)urea can be used to synthesize various heterocyclic compounds. These compounds exhibit a broad range of biological activities and can be tailored for specific pharmaceutical applications .
Anticancer Activity
Certain urea derivatives, including those related to the oxadiazole moiety, have demonstrated anticancer activity. Compounds structurally similar to 3-Ethyl-1-(oxan-4-yl)urea have shown efficacy against cancer cell lines such as MCF-7 and HeLa, indicating its potential use in cancer research and therapy .
High-Energy Materials
Oxadiazoles, which are related to the chemical structure of 3-Ethyl-1-(oxan-4-yl)urea, have been utilized as high-energy core molecules. Their derivatives exhibit favorable oxygen balance and positive heat of formation, making them suitable for applications in material science .
Energetic Behavior Analysis
The energetic behavior of oxadiazole derivatives, akin to 3-Ethyl-1-(oxan-4-yl)urea, has been a subject of interest. These compounds can be analyzed for their response to heat and impact, which is crucial for the development of energetic materials .
Development of Vasodilators
Urea derivatives have been explored for their vasodilatory properties. As a result, 3-Ethyl-1-(oxan-4-yl)urea could be investigated for its potential to act as a vasodilator, which can be beneficial in treating cardiovascular diseases .
Anticonvulsant and Antidiabetic Applications
The oxadiazole derivatives, which share a similar structure with 3-Ethyl-1-(oxan-4-yl)urea, have been reported to possess anticonvulsant and antidiabetic properties. This suggests that 3-Ethyl-1-(oxan-4-yl)urea could be a candidate for further research in the development of treatments for diabetes and epilepsy .
Propriétés
IUPAC Name |
1-ethyl-3-(oxan-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-9-8(11)10-7-3-5-12-6-4-7/h7H,2-6H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIGNSZXIRCLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-(oxan-4-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1469431.png)







![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)

![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1469446.png)

